molecular formula C7H5BrClF B7961332 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

2-Bromo-3-chloro-4-fluoro-1-methylbenzene

Cat. No.: B7961332
M. Wt: 223.47 g/mol
InChI Key: OQYMEYOOGUEZFS-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H5BrClF It is a halogenated derivative of methylbenzene (toluene), featuring bromine, chlorine, and fluorine atoms substituted at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene typically involves multi-step organic reactions. One common method is the halogenation of methylbenzene derivatives. For instance, starting with 4-fluoro-1-methylbenzene, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield further halogenated derivatives, while NAS reactions can produce substituted benzene compounds with various functional groups .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In EAS reactions, the electron-withdrawing halogens stabilize the intermediate carbocation, facilitating substitution . In NAS reactions, the halogens act as leaving groups, allowing nucleophiles to attack the benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-3-fluoro-1-methylbenzene
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-4-fluoro-2-methylbenzene

Uniqueness

2-Bromo-3-chloro-4-fluoro-1-methylbenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic applications .

Properties

IUPAC Name

3-bromo-2-chloro-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYMEYOOGUEZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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